![molecular formula C5H9F3OS B14214355 2-[(Trifluoromethyl)sulfanyl]butan-1-ol CAS No. 825628-50-0](/img/structure/B14214355.png)
2-[(Trifluoromethyl)sulfanyl]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Trifluoromethyl)sulfanyl]butan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanol chain
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of trichloromethanesulfenyl chloride with butanol under oxidative chlorofluorination conditions . The reaction is promoted by triethylborane and typically carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through distillation and recrystallization techniques to ensure high purity .
化学反应分析
Types of Reactions: 2-[(Trifluoromethyl)sulfanyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-[(Trifluoromethyl)sulfanyl]butanone.
Reduction: Formation of partially fluorinated butanol derivatives.
Substitution: Formation of various substituted butanol derivatives.
科学研究应用
2-[(Trifluoromethyl)sulfanyl]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show efficacy.
作用机制
The mechanism of action of 2-[(Trifluoromethyl)sulfanyl]butan-1-ol involves its interaction with various molecular targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This group can modulate the activity of enzymes and receptors by altering the electronic environment of the active site .
相似化合物的比较
- 2-(Trifluoromethyl)ethanol
- 2-(Trifluoromethyl)propan-1-ol
- 2-(Trifluoromethyl)butan-1-ol
Comparison: 2-[(Trifluoromethyl)sulfanyl]butan-1-ol is unique due to the presence of both a trifluoromethyl group and a sulfanyl group, which imparts distinct chemical properties compared to other similar compounds. The combination of these groups enhances its lipophilicity and electron-withdrawing capacity, making it a valuable compound in various applications .
属性
CAS 编号 |
825628-50-0 |
|---|---|
分子式 |
C5H9F3OS |
分子量 |
174.19 g/mol |
IUPAC 名称 |
2-(trifluoromethylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C5H9F3OS/c1-2-4(3-9)10-5(6,7)8/h4,9H,2-3H2,1H3 |
InChI 键 |
BCCIHSDNTYNLDE-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


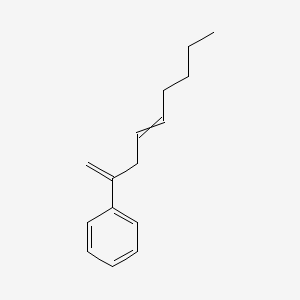
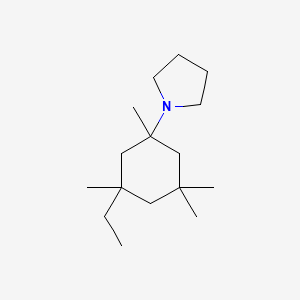
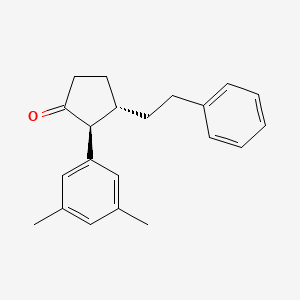
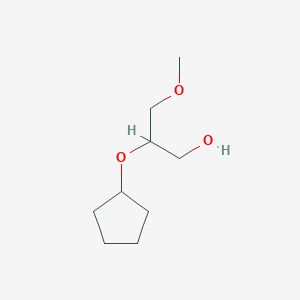
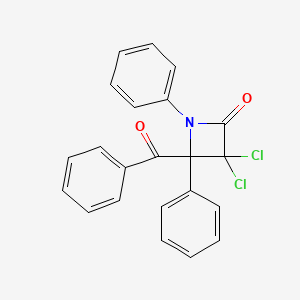
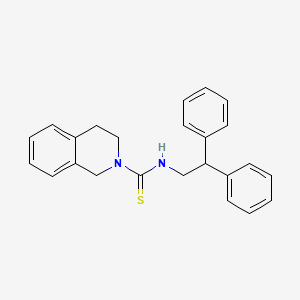
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
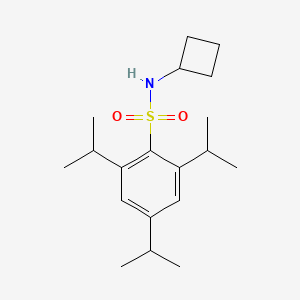
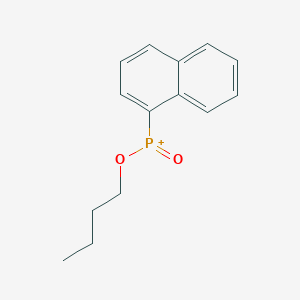

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
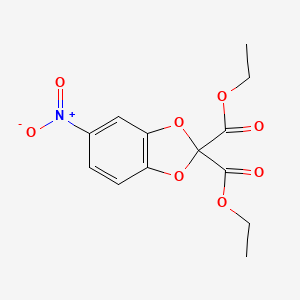

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
